Ruthenium tetroxide (RuO₄) has emerged as a powerful tool in organic synthesis due to its unique oxidizing properties. It can achieve various transformations, making it a valuable alternative or even the preferred method for specific reactions []. Here are some key areas of research application:
RuO₄ effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. Notably, it offers milder reaction conditions compared to other oxidants, minimizing degradation of the starting materials [].
RuO₄ can selectively cleave alkenes (double bonds between carbon atoms) to form carbonyl compounds (aldehydes or ketones) []. This reaction is particularly valuable for synthesizing complex molecules with specific functionalities.
RuO₄ can introduce two hydroxyl groups (OH) across a double bond in an alkene molecule with high stereoselectivity (control over the spatial arrangement of atoms). This precise control allows for the creation of specific stereoisomers, essential for many drug molecules [].
RuO₄ can facilitate the formation of cyclic structures from open-chain molecules. This application is particularly useful in natural product synthesis, where complex cyclic structures are often present [].
These are just some examples, and ongoing research continues to explore new applications for RuO₄ in organic synthesis. By fine-tuning reaction conditions, such as pH and co-oxidants, researchers are unlocking even more synthetic possibilities with this versatile reagent [].
Beyond organic synthesis, RuO₄ has potential applications in other scientific research areas:
RuO₄ can be used as a staining agent in forensic science. It reacts with the fatty acids present in fingerprints, converting them to a visible brown/black ruthenium dioxide, aiding fingerprint visualization [].
RuO₄ can be used as a fixative for biological samples in TEM preparation. It helps preserve the cellular structures for detailed microscopic analysis.
Ruthenium tetroxide is an inorganic compound with the chemical formula RuO₄. It appears as a yellow volatile solid that melts near room temperature and has an ozone-like odor. In its pure form, it is typically black due to impurities. Ruthenium tetroxide is notable for being the anhydride of hyperruthenic acid and is structurally similar to osmium tetroxide, which is more commonly utilized in various applications . The compound is primarily generated in situ due to its reactivity and is often employed in catalytic amounts in organic synthesis.
Ruthenium tetroxide is a highly toxic and corrosive compound. It can cause severe respiratory irritation and burns upon contact with skin or eyes []. Inhalation can be fatal. Due to its volatility, it poses a significant inhalation risk even at low concentrations. RuO₄ is also a strong oxidizing agent and can ignite flammable materials.
Ruthenium tetroxide is a potent oxidizing agent capable of performing various chemical transformations:
Ruthenium tetroxide has been investigated for its biological properties, particularly in the context of oxidative stress and potential therapeutic applications. Its strong oxidizing capabilities may influence cellular processes, although specific biological effects remain less explored compared to other ruthenium compounds. There are indications that it may have applications in cancer research due to its ability to induce oxidative damage in cells .
Ruthenium tetroxide finds utility in several fields:
Research has shown that the effectiveness of ruthenium tetroxide can be influenced by various factors such as solvent choice and reaction conditions. For instance, using acetonitrile as a co-solvent can enhance the catalytic cycle's efficiency by preventing the formation of inactive complexes with carboxylic acids generated during oxidation reactions .
Ruthenium tetroxide shares similarities with several other metal oxides known for their oxidizing properties. Here are some comparable compounds:
| Compound | Formula | Notable Features |
|---|---|---|
| Osmium Tetroxide | OsO₄ | More widely used; higher efficiency for dihydroxylation |
| Manganese Dioxide | MnO₂ | Less expensive; used in various oxidation reactions |
| Chromium Trioxide | CrO₃ | Strong oxidant; commonly used in organic synthesis |
| Silver Oxide | Ag₂O | Used in organic reactions but less potent than ruthenium tetroxide |
Uniqueness of Ruthenium Tetroxide:
Ruthenium tetroxide's unique ability to cleave aromatic compounds and perform selective oxidations under mild conditions distinguishes it from these other oxidants. Its use in catalytic cycles also highlights its versatility compared to more traditional reagents like chromium trioxide or osmium tetroxide, which often require harsher conditions or larger quantities .
Ruthenium tetroxide exhibits a tetrahedral molecular geometry, with the ruthenium atom positioned at the center and four oxygen atoms arranged at the corners of a tetrahedron [1]. This arrangement follows the principles of tetrahedral molecular geometry, where the central atom forms four bonds directed toward the vertices of a tetrahedron [4]. The tetrahedral structure of ruthenium tetroxide results in bond angles of approximately 109.5 degrees between the oxygen atoms, which is characteristic of tetrahedral molecules with equivalent substituents [4].
The tetrahedral configuration of ruthenium tetroxide is a direct consequence of the electronic structure of the ruthenium atom in its +8 oxidation state and its interaction with the four oxygen atoms [1] [2]. This geometry minimizes repulsion between the electron pairs in the ruthenium-oxygen bonds, creating a stable molecular structure [4]. The tetrahedral arrangement also contributes to the compound's unique chemical properties and reactivity patterns [1].
The bonds in ruthenium tetroxide are predominantly covalent in nature, with some ionic character due to the electronegativity difference between ruthenium and oxygen [20]. According to the van Arkel-Ketelaar triangle assessment, the bonding in ruthenium tetroxide can be estimated as approximately 50% covalent, 40% ionic, and 10% metallic in character [20]. This mixed bonding character influences the compound's physical and chemical properties [2].
The ruthenium-oxygen bond lengths in ruthenium tetroxide range from 169 to 170 picometers, as determined by crystallographic studies [1]. These relatively short bond lengths indicate strong bonding between the ruthenium and oxygen atoms [1]. The consistency in bond lengths across all four ruthenium-oxygen bonds further confirms the tetrahedral symmetry of the molecule [1] [4]. The bond characteristics are influenced by the high oxidation state of ruthenium (+8), which is relatively rare and contributes to the compound's strong oxidizing properties [20].
Ruthenium tetroxide exists in two distinct crystal structures: cubic and monoclinic forms [1] [20]. The cubic form crystallizes in the space group P-43n, while the monoclinic form adopts the space group C2/c [20]. The monoclinic structure is isotypic to osmium tetroxide (OsO₄), a related compound with similar properties [1].
The cubic crystal structure of ruthenium tetroxide exhibits high symmetry, with the ruthenium atoms arranged in a cubic lattice [20]. In contrast, the monoclinic form displays lower symmetry, with the crystal lattice parameters showing unequal dimensions and a non-90-degree angle (β) [23]. For the monoclinic form, crystallographic studies have determined the following lattice parameters: a = 14.418(8) Å, b = 11.577(3) Å, c = 18.471(1) Å, and β = 91.08(5) degrees [23]. The existence of these two crystal forms contributes to the compound's variable physical properties, including differences in band gap energies, with the cubic form showing a band gap of 2.21 eV and the monoclinic form exhibiting a slightly higher band gap of 2.39 eV [20].
Ruthenium tetroxide is characterized by its remarkably low melting point of 25.4°C, which is just above room temperature [2] [3] [7]. This property makes ruthenium tetroxide a borderline solid at standard room temperature, capable of melting when held in human hands [20]. The compound's low melting point contributes to its handling challenges in laboratory settings [2].
The volatility of ruthenium tetroxide is notably high, with the compound readily subliming at room temperature [7]. Its boiling point is reported to be approximately 40°C by multiple sources [2] [3] [12], though some earlier studies suggest it might not boil until reaching temperatures of around 106°C or 108°C [20] [3]. This narrow liquid range of approximately 15°C (from 25.4°C to 40°C) is an unusual characteristic that distinguishes ruthenium tetroxide from many other inorganic compounds [20] [12].
The high volatility of ruthenium tetroxide is particularly significant in nuclear accident scenarios, where the compound's stability in air becomes a critical factor [25]. Studies have shown that the half-life of gaseous ruthenium tetroxide varies with temperature and humidity, being approximately 5 hours at 90°C and 9 hours at 40°C in the presence of steam [25].
Ruthenium tetroxide in its pure form is a golden-yellow crystalline solid [7] [20]. However, samples often appear black due to the presence of impurities or decomposition products [1]. When dissolved in carbon tetrachloride, ruthenium tetroxide forms a clear orange to golden-colored solution [10].
The compound has a distinctive odor similar to that of ozone, which serves as an identifying characteristic [1]. The color of ruthenium tetroxide solutions can change over time, particularly in nitric acid media, where the formation of various ruthenium nitrosyl complexes leads to spectral changes observable over periods of more than 100 hours [18].
When ruthenium tetroxide is prepared in aqueous solutions, the oxidation of ruthenium compounds (such as ruthenium(III) nitrosyl nitrate) with sodium periodate produces a bright yellow color, with the intensity of this color increasing over time as more ruthenium tetroxide forms [18]. This color change serves as a visual indicator of the oxidation process and can be monitored spectroscopically [18].
Ruthenium tetroxide exhibits limited solubility in water, with a reported solubility of approximately 2.03 g per 100 mL of water at 20°C [2] [7] [12]. This corresponds to a concentration of about 2% (w/v) in aqueous solutions [5] [7]. Despite this moderate water solubility, ruthenium tetroxide is known to be highly soluble in carbon tetrachloride (CCl₄) and other chlorinated hydrocarbons [1] [2] [7].
The differential solubility of ruthenium tetroxide between water and carbon tetrachloride results in a concentration ratio of approximately 60:1 favoring the organic phase [2]. This property is particularly useful in extraction procedures, where ruthenium tetroxide can be efficiently transferred from aqueous to organic phases [18]. However, unlike osmium tetroxide, ruthenium tetroxide reacts violently with many common organic solvents such as ether, alcohols, benzene, and pyridine, limiting the range of solvents that can be safely used with this compound [2] [7].
The solubility characteristics of ruthenium tetroxide are important for its applications in organic chemistry and materials science, where controlled dissolution and reaction conditions are essential [2] [22]. Carbon tetrachloride is often recommended as the solvent of choice for ruthenium tetroxide due to its ability to form stable solutions with the compound [1] [7].
Infrared spectroscopy provides valuable insights into the molecular structure and vibrational modes of ruthenium tetroxide [15]. The infrared gas-phase spectrum of ruthenium tetroxide reveals characteristic vibrations, particularly the ν₃ vibration, which has been extensively studied to determine the Coriolis zeta constant (ζ₃) and isotopic frequency shifts for ruthenium isotope exchanges [15].
High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate the bending modes region in the far infrared spectrum of ruthenium tetroxide [17]. These studies have focused on the ν₂-ν₄ bending mode dyad, providing precise effective Hamiltonian parameters, including band centers and Coriolis interaction parameters [17]. The research has utilized isotopically pure samples of ¹⁰²RuO₄ to eliminate complications from isotopic variations [17].
The vibrational amplitudes of the ruthenium-oxygen bonds (l(Ru-O)) and oxygen-oxygen interactions (l(O...O)) serve as constraints in specifying unique force fields for the F₂ symmetry species of ruthenium tetroxide [15]. The agreement among force constants determined through different spectroscopic methods confirms the validity of the potential function derived for this molecular system [15].
Ruthenium tetroxide exhibits distinctive absorption patterns in the ultraviolet and visible regions of the electromagnetic spectrum [18]. The UV-visible spectrum of ruthenium tetroxide shows a characteristic absorption peak at approximately 385 nm, which intensifies as the oxidation of ruthenium compounds to ruthenium tetroxide progresses [18]. This spectral feature serves as a useful marker for monitoring the formation of ruthenium tetroxide in solution [18].
The UV-visible spectroscopic properties of ruthenium compounds in nitric acid solutions reveal complex behavior, with multiple species forming over time [18]. For instance, ruthenium(III) nitrosyl nitrate solutions in nitric acid show a peak centered at about 468 nm that increases in intensity with higher nitric acid concentrations [18]. The spectrum continues to evolve over extended periods (more than 100 hours), indicating the formation of multiple ruthenium species in solution [18].
UV-visible spectroelectrochemistry has been employed to study the electronic transitions involved in the reduction of ruthenium compounds, providing insights into the localization of electrons during redox processes [13]. These studies reveal ligand-centered transitions and metal-to-ligand charge transfer (MLCT) bands that undergo characteristic changes during oxidation and reduction reactions [13].
The vibrational energy levels of ruthenium tetroxide have been extensively studied using various spectroscopic techniques [15] [17]. The tetrahedral symmetry of the molecule results in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate bend (ν₄) [15] [17].
Time-resolved infrared spectroscopy (TRIR) has been employed to investigate the excited state properties of ruthenium compounds, providing insights into the localization and lifetimes of excited states [13]. These studies reveal characteristic shifts in vibrational frequencies upon electronic excitation, reflecting changes in electron density distribution within the molecule [13].
The electronic energy levels of ruthenium tetroxide are influenced by the high oxidation state of ruthenium (+8) and its tetrahedral coordination with oxygen atoms [20]. The band gap energies differ between the cubic and monoclinic crystal forms, with values of 2.21 eV and 2.39 eV, respectively [20]. These band gap energies place ruthenium tetroxide in the semiconductor category, although its high volatility and low melting point limit its practical applications as a semiconductor material [20].
The heat of formation (enthalpy of formation, ΔHf) of ruthenium tetroxide has been determined through calorimetric measurements of various reactions involving ruthenium compounds [19]. For liquid ruthenium tetroxide (RuO₄(l)), the heat of formation has been reported as -57.0 ± 1.1 kcal/mol (-238.5 kJ/mol) [19]. For aqueous ruthenium tetroxide (RuO₄(aq)), the value is slightly more negative at -57.5 ± 1.1 kcal/mol (-240.6 kJ/mol) [19].
These values were obtained through careful calorimetric studies of reactions such as the oxidation of barium ruthenate hydrate by sodium periodate to form ruthenium tetroxide [19]. The measurements were conducted at temperatures slightly above the melting point of ruthenium tetroxide (at approximately 26°C) to ensure the compound remained in the liquid state during the experiments [19].
The negative heat of formation indicates that the formation of ruthenium tetroxide from its constituent elements is an exothermic process, releasing energy [19]. This thermodynamic property contributes to the compound's stability under standard conditions, despite its high oxidation state [19] [16].
The thermodynamic stability of ruthenium tetroxide is influenced by various factors, including temperature, pH, and the presence of other chemical species [21] [25]. In aqueous solutions, the stability of ruthenium tetroxide depends strongly on the pH value, with the compound being more stable under acidic conditions [21]. The Gibbs energy change of reactions involving ruthenium tetroxide varies significantly with pH, affecting the equilibrium between solid and dissolved forms [21].
For ruthenium(IV) hydroxide (RuO₂·H₂O), which is related to ruthenium tetroxide, the pH of precipitation onset (pH₀) is approximately 3.93 for ruthenium concentrations of 10⁻⁴ to 10⁻⁶ mol/L [21]. This parameter provides insight into the conditions under which ruthenium species transition between soluble and insoluble forms [21].
The stability of gaseous ruthenium tetroxide in air has been studied in the context of nuclear accident scenarios [25]. The decomposition of ruthenium tetroxide occurs in the bulk gas phase and is influenced by humidity, temperature, and the presence of ruthenium dioxide deposits [25]. In the presence of steam, the half-life of ruthenium tetroxide is approximately 5 hours at 90°C and 9 hours at 40°C, indicating increased stability at lower temperatures [25].
Ruthenium tetroxide exhibits interesting phase behavior due to its low melting point and high volatility [20] [24]. The compound transitions from solid to liquid at 25.4°C and from liquid to gas at approximately 40°C, resulting in a narrow liquid range of about 15°C [2] [3] [20]. This unusual phase behavior makes ruthenium tetroxide challenging to handle in laboratory settings [2].
The phase transitions of ruthenium tetroxide are influenced by environmental conditions such as temperature and pressure [24]. When reactions involving ruthenium tetroxide are carried out below its melting point, heating the reaction mixture to 80-100°C is often employed to drive off the ruthenium tetroxide as a gas [24]. This approach takes advantage of the compound's high volatility to separate it from reaction mixtures [24].
The crystal phase transitions between the cubic and monoclinic forms of ruthenium tetroxide represent another aspect of its phase behavior [20]. The factors governing these transitions and the relative stability of each crystal form under various conditions remain areas of ongoing research [20]. The different crystal structures exhibit slightly different physical properties, including variations in band gap energies and potentially in thermodynamic stability [20].
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | RuO₄ | [1] [2] |
| Molecular Weight | 165.07 g/mol | [2] [3] [12] |
| Crystal Structures | Cubic (space group P-43n) and Monoclinic (space group C2/c) | [1] [20] |
| Ru-O Bond Length | 169-170 pm | [1] |
| Density | 3.290 g/cm³ | [2] [3] [12] |
| Melting Point | 25.4°C | [2] [3] [7] [12] |
| Boiling Point | 40°C (some sources report 108°C) | [2] [3] [12] |
| Appearance | Golden-yellow solid (often appears black due to impurities) | [1] [7] |
| Water Solubility | 2.03 g/100 mL at 20°C | [2] [7] [12] |
| Heat of Formation (liquid) | -57.0 ± 1.1 kcal/mol (-238.5 kJ/mol) | [19] |
| Heat of Formation (aqueous) | -57.5 ± 1.1 kcal/mol (-240.6 kJ/mol) | [19] |
| Band Gap Energy | 2.21 eV (cubic form), 2.39 eV (monoclinic form) | [20] |